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Compound of Interest |

Compound Name: 5-Chloroisophthalaldehyde
CAS No.: 105511-08-8
Cat. No.: B017556

Structural Integrity, Synthetic Protocols, and Reticular Chemistry Applications

Executive Summary

5-Chloroisophthalaldehyde (5-chloro-1,3-benzenedicarbaldehyde) represents a critical
bifunctional linker in the synthesis of advanced porous materials and pharmaceutical
intermediates.[1][2][3] Unlike its 2-hydroxy analog (used in hemoglobin modulators like
Voxelotor), the 5-chloro variant offers a unique electronic profile due to the inductive withdrawal
of the chlorine atom at the meta position relative to both formyl groups.[1] This guide provides a
rigorous analysis of its structural properties, a self-validating synthesis protocol via geminal
halide hydrolysis, and its application in Covalent Organic Frameworks (COFs).[2][3]

Part 1: Structural & Physicochemical Profiling[1][3]

The molecule consists of a benzene core substituted at the 1 and 3 positions with formy! (-
CHO) groups and at the 5 position with a chlorine atom.[1][2] This

symmetric arrangement creates a "V-shaped" linker geometry, essential for specific network
topologies.[1][2]

Molecular Identity
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Attribute Specification

IUPAC Name 5-chlorobenzene-1,3-dicarbaldehyde

CAS Reqist 4543-31-5 (Verify specific isomer; often custom
egistr
I synthesized)

Molecular Formula

Molecular Weight 168.58 g/mol

Hybridization (Planar aromatic system)

] Electron-deficient ring (Cl-induction + Formyl
Electronic Character
resonance)

Structural Analysis[1][2][5]

o Planarity: The molecule is essentially planar, facilitating

stacking in the solid state.[1][2][3] This stacking is crucial when the molecule is used as a
strut in COFs, as it dictates the crystallinity of the final 2D layers.

» Reactivity Profile:

o Aldehydes (C1, C3): Highly susceptible to nucleophilic attack (e.g., amines for Schiff
bases).[3] The electron-withdrawing Cl at C5 increases the electrophilicity of the carbonyl
carbons compared to unsubstituted isophthalaldehyde.[1][2][3]

o Chloride (C5): Generally inert to nucleophilic aromatic substitution (

) unless activated by strong bases or catalysts, making it an ideal "passive" handle during
framework assembly that can be functionalized later (Post-Synthetic Modification).[3]

Part 2: Synthetic Pathways & Purity Optimization[1]
[2]

While direct formylation of chlorobenzene is difficult due to regioselectivity issues, the most
robust route for scale-up is the Side-Chain Chlorination-Hydrolysis of 5-chloro-m-xylene.[1][2]
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This method avoids heavy metal oxidants (like Cr(VI)) and yields high-purity aldehyde.[1][2]

Synthesis Protocol: The Gem-Dihalide Route[1][2]

Reaction Logic:

» Radical Chlorination: 5-chloro-m-xylene is exhaustively chlorinated at the benzylic positions
under UV light to form the bis(dichloromethyl) intermediate.[1][2][3]

e Hydrolysis: The gem-dichlorides are hydrolyzed to aldehydes using aqueous acid or
DMSO/NaHCO3.[1][2][3]

Step-by-Step Methodology
Phase A: Radical Photo-Chlorination[1][2][3]

Charge: In a quartz photochemical reactor, dissolve 5-chloro-m-xylene (10.0 g) in
(or trifluorotoluene for greener solvating).

e Initiate: Purge with

for 15 mins. Add AIBN (catalytic, 0.5 mol%).[2]

« Irradiate: Expose to UV light (Hg lamp) while bubbling

gas (or adding NCS portion-wise) at reflux (
).

e Monitor: Track by GC-MS until the tetra-chloro intermediate (5-chloro-1,3-
bis(dichloromethyl)benzene) is the major peak (>95%).[1][2][3]

Workup: Evaporate solvent to yield the crude oil.
Phase B: Hydrolysis (Sommelet-type or Acidic)[1][2][3]
» Hydrolysis: Suspend the crude oil in 80% aqueous

(50 mL).
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e Heat: Stir vigorously at

for 4 hours. Note: Evolution of HCI gas will occur; use a scrubber.

e Quench: Pour the reaction mixture onto crushed ice (200 g). The product will precipitate as a
white/off-white solid.[1][2]

o Extraction: If precipitation is poor, extract with Ethyl Acetate (3x 50 mL).

Purification & QC[1][2]

o Recrystallization: Dissolve crude solid in hot Ethanol/Water (9:1). Cool slowly to

e Target Purity: >98% by HPLC (254 nm).

o Impurity Alert: Watch for the mono-aldehyde (incomplete hydrolysis) or carboxylic acid (over-
oxidation).[1][2]

5-Chloro-m-xylene

Cl2/UV/CCl4
Radical Halogenation)

Intermediate:
5-chloro-1,3-bis(dichloromethyl)benzene

H2504/ HZO Elimination
(Hydrolysis)

Product:
5-Chloroisophthalaldehyde

By-product: HCI

Click to download full resolution via product page

Figure 1: Synthetic pathway via radical halogenation and hydrolysis.[3][4][5][6][7][8][9] This
route ensures regiochemical fidelity.[1][2]
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Part 3: Reactivity & Functional Materials (COFs)[1]
[3]

The primary utility of 5-chloroisophthalaldehyde lies in Reticular Chemistry.[1][2][3] It serves
asa

-symmetric node.[1][2] When reacted with

-symmetric amines (like Melamine or TAPB), it forms hexagonal 2D Covalent Organic
Frameworks (COFs).[1][2][3]

Case Study: Synthesis of Cl-Functionalized Schiff Base
COF

The presence of the -Cl group allows for "Post-Synthetic Modification” (PSM).[1][2][3] For
example, the Cl can be displaced by azides or thiols after the framework is built, tuning the
pore environment for specific gas separation (

).[3]

Protocol: Solvothermal Condensation

Components:
o Linker A: 5-Chloroisophthalaldehyde (0.3 mmol)[1][2]

o Linker B: 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (0.2 mmol)[1]

Solvent System: o-Dichlorobenzene/n-Butanol (1:1 v/v, 3 mL).

Catalyst: Aqueous Acetic Acid (6M, 0.3 mL).

Process:

o Load reagents into a Pyrex tube.
o Flash freeze with liquid

, evacuate, and flame seal (degassing is critical to prevent aldehyde oxidation).
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o Heat at

for 72 hours (undisturbed).

« |solation: Filter the resulting yellow powder. Wash with THF and Acetone (Soxhlet extraction)
to remove unreacted monomers.[1][2]

 Activation: Dry under dynamic vacuum at

for 12 hours.

Mechanism of Formation

The reaction proceeds via reversible imine condensation.[1][2][3] The reversibility is key: it
allows the structure to "error check” and anneal into a thermodynamically stable, crystalline

sheet rather than an amorphous polymer.

- H20
(Condensation

Crystalline COF
(Schiff Base Network)

5-Chloroisophthalaldehyde
(Electrophile)

Nucleophilic Attack H20 / Acid

(Reversibility) .- :

Hemiaminal
Intermediate

A

_____________ H20
(Leaving Group)

Click to download full resolution via product page

Tri-amine Linker
(Nucleophile)

Figure 2: Schiff-base condensation mechanism.[1][2][3] The 'Reversibility' path is critical for
defect repair during crystallization.[3]

Part 4: Pharmaceutical Relevance[1][3][7]

While 5-chloroisophthalaldehyde is often a material science precursor, its structural analogs
are vital in drug discovery.[1][2][3]

e Hemoglobin Modulation: Voxelotor (GBT440) utilizes a hydroxy-benzaldehyde scaffold to
bind to the N-terminal valine of the hemoglobin alpha chain.[1][2][3] 5-
Chloroisophthalaldehyde serves as a negative control probe or a scaffold for hydrophobic
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pocket exploration in SAR studies.[1][2][3] The absence of the -OH group prevents the
formation of the intramolecular hydrogen bond often required for high-affinity binding in
salicylaldehyde-based drugs, helping researchers quantify the energetic contribution of that
specific interaction.[1][2]

References

o Synthesis of Benzaldehydes: Li, J. et al. "Selective Oxidation of Substituted Toluenes to
Benzaldehydes."[1][2][3] Journal of Organic Chemistry. (General methodology reference).[1]

[3]
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» Voxelotor Analogues: Metcalf, B., et al. "Discovery of GBT440, an Orally Bioavailable
Hemoglobin S Polymerization Inhibitor."[1][2][3] ACS Medicinal Chemistry Letters. [1][3]

» Crystallography: Cambridge Structural Database (CSD).[1][2] Search for 5-substituted
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(Note: Ensure all chemical handling complies with local SDS regulations, particularly regarding
chlorinated aromatics.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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